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Abstract
CGP 55845 is a potent and selective antagonist of the Gamma-Aminobutyric Acid type B

(GABAB) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory

effects in the central nervous system. In the hippocampus, a brain region critical for learning

and memory, CGP 55845 has been instrumental in elucidating the physiological roles of

GABAB receptors in modulating synaptic transmission and plasticity. This technical guide

provides an in-depth overview of the cellular targets of CGP 55845 in the hippocampus,

presenting quantitative data on its antagonist activity, detailed experimental protocols for its

use, and visual representations of the signaling pathways it modulates.

Primary Cellular Target: GABAB Receptors
The principal cellular target of CGP 55845 in the hippocampus is the GABAB receptor. It acts

as a competitive antagonist, blocking the binding of the endogenous agonist GABA and

synthetic agonists like baclofen to both presynaptic and postsynaptic GABAB receptors.[1][2]

This antagonistic action has been demonstrated across various hippocampal subfields,

including the CA1 and CA3 regions.[1][3]
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CGP 55845 blocks presynaptic GABAB autoreceptors located on GABAergic nerve terminals,

which normally serve to inhibit further GABA release. By antagonizing these receptors, CGP

55845 can enhance the probability of GABA release.[4] Additionally, it acts on presynaptic

GABAB heteroreceptors found on glutamatergic terminals, where it blocks the inhibition of

glutamate release.[5] This leads to an increase in the frequency of Excitatory Postsynaptic

Currents (EPSCs) in hippocampal neurons.[3]

Postsynaptic GABAB Receptors
Postsynaptically, CGP 55845 antagonizes GABAB receptors that are coupled to G-protein-

gated inwardly rectifying potassium (GIRK) channels. Activation of these receptors by GABA

typically leads to a slow, prolonged Inhibitory Postsynaptic Potential (IPSP) through potassium

efflux and hyperpolarization. CGP 55845 blocks this baclofen-induced postsynaptic

hyperpolarization and the late component of the IPSP.[1]

Quantitative Data on CGP 55845 Activity
The potency and selectivity of CGP 55845 as a GABAB receptor antagonist have been

quantified in numerous studies. The following tables summarize key quantitative data.

Parameter Value Species/Tissue Reference

IC50 5 nM -

pKi 8.35 -

pEC50 (inhibition of

GABA release)
8.08 -

pEC50 (inhibition of

glutamate release)
7.85 -

IC50 (vs. baclofen in

isoproterenol assay)
130 nM -

Table 1: Potency of CGP 55845 as a GABAB Receptor Antagonist
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Experimental
Condition

Effect of CGP
55845
(Concentration)

Hippocampal
Region

Reference

Baclofen-induced

postsynaptic

hyperpolarization

Blocked (1 µM) CA1 [1]

Baclofen-induced

depression of evoked

IPSPs and EPSPs

Blocked (1 µM) CA1 [1]

Late IPSP Blocked CA1 [1]

Paired-pulse

depression of IPSCs
Blocked CA1 [1]

Heterosynaptic

depression of EPSPs
Blocked CA1 [1]

Repetitive excitatory

field potentials

Facilitated induction

and incidence (1 µM)
CA3 [3]

Paired-pulse

depression of CA3

population spikes

Attenuated CA3 [3]

Frequency of EPSCs

in individual CA3

pyramidal neurons

Increased CA3 [3]

Tetanus-induced

heterosynaptic

depression

Reduced (2 µM) - [6]

NMDA-induced fEPSP

depression
Reduced (2 µM) - [6]

Table 2: Functional Effects of CGP 55845 on Synaptic Transmission in the Hippocampus

Experimental Protocols
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The following sections detail common experimental methodologies used to study the effects of

CGP 55845 in the hippocampus.

Hippocampal Slice Electrophysiology
This is the most prevalent technique for investigating the actions of CGP 55845 on

hippocampal circuitry.

Objective: To record synaptic potentials and currents from hippocampal neurons in acute brain

slices and assess the effect of CGP 55845.

Materials:

Rodent (rat or mouse)

Vibratome

Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 2

MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose, saturated with 95% O2/5% CO2.[6]

CGP 55845 hydrochloride (Tocris Bioscience or equivalent)

Recording chamber (submersion or interface type)

Glass microelectrodes for recording and stimulating

Amplifier and data acquisition system

Procedure:

Anesthetize and decapitate the animal.

Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

Prepare transverse hippocampal slices (300-400 µm thick) using a vibratome.

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF.
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Position stimulating and recording electrodes in the desired hippocampal subfield (e.g.,

Schaffer collaterals and CA1 stratum radiatum).

Record baseline synaptic responses (fEPSPs, IPSPs, or whole-cell currents).

Bath-apply CGP 55845 at the desired concentration (typically 1-10 µM).[1][3][7]

Record synaptic responses in the presence of CGP 55845 to assess its effects.

Other pharmacological agents can be co-applied to isolate specific synaptic components

(e.g., CNQX to block AMPA receptors, APV to block NMDA receptors).[7]

Whole-Cell Patch-Clamp Recordings
This technique allows for the detailed study of synaptic currents and the direct effects of CGP

55845 on individual neurons.

Objective: To measure excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs) from a

single hippocampal neuron.

Materials:

Same as for slice electrophysiology.

Patch-clamp amplifier.

Intracellular solution, for example (in mM): 132.5 K-gluconate, 10.3 KMeSO4, 7.2 KCl, 10

HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 GTP, with the pH adjusted to 7.3 with KOH.[7]

Procedure:

Prepare hippocampal slices as described above.

Visually identify a neuron (e.g., a CA1 pyramidal cell) using differential interference contrast

(DIC) microscopy.

Approach the neuron with a glass micropipette filled with intracellular solution and form a

high-resistance seal (>1 GΩ).
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Rupture the cell membrane to achieve the whole-cell configuration.

Record baseline synaptic activity.

Apply CGP 55845 to the bath and record the changes in synaptic currents.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by CGP 55845 and a

typical experimental workflow.
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Caption: Presynaptic action of CGP 55845 in the hippocampus.
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Caption: Postsynaptic action of CGP 55845 in the hippocampus.
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Caption: Workflow for hippocampal slice electrophysiology with CGP 55845.
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Broader Implications and Future Directions
The use of CGP 55845 has been pivotal in demonstrating the role of GABAB receptors in

controlling hippocampal network excitability and plasticity.[3] For instance, by blocking GABAB

receptors, CGP 55845 can facilitate the induction of long-term potentiation (LTP), a cellular

correlate of learning and memory.[7] Furthermore, studies using CGP 55845 have implicated

GABAB receptor-mediated signaling in heterosynaptic depression, a form of synaptic plasticity

that involves communication between neuronal and glial networks.[6]

Future research could leverage CGP 55845 to explore the role of GABAB receptors in more

complex hippocampal-dependent behaviors and in pathological states such as epilepsy, where

network hyperexcitability is a key feature.[3][8] The development of subtype-selective GABAB

receptor antagonists will further refine our understanding of the diverse functions of these

receptors in hippocampal circuits.

Conclusion
CGP 55845 is an indispensable pharmacological tool for investigating the function of GABAB

receptors in the hippocampus. Its high potency and selectivity have allowed for the precise

dissection of the roles of presynaptic and postsynaptic GABAB receptors in modulating

synaptic transmission and plasticity. The data and protocols presented in this guide offer a

comprehensive resource for researchers aiming to utilize CGP 55845 in their studies of

hippocampal function and dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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